molecular formula C20H12Br2O2 B14406785 2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone CAS No. 86471-07-0

2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone

Cat. No.: B14406785
CAS No.: 86471-07-0
M. Wt: 444.1 g/mol
InChI Key: FPAZFQWRTMEJSY-UHFFFAOYSA-N
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Description

2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is a complex organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescent properties.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its photoinitiating properties. The bromoacetyl groups enhance the efficiency of pyrene, allowing it to absorb light and initiate polymerization reactions. This mechanism involves the generation of reactive intermediates that propagate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is unique due to its dual bromoacetyl groups, which significantly enhance its photoinitiating efficiency compared to other pyrene derivatives. This makes it particularly valuable in applications requiring high photoinitiating efficiency and fluorescence .

Properties

CAS No.

86471-07-0

Molecular Formula

C20H12Br2O2

Molecular Weight

444.1 g/mol

IUPAC Name

2-bromo-1-[8-(2-bromoacetyl)pyren-1-yl]ethanone

InChI

InChI=1S/C20H12Br2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2

InChI Key

FPAZFQWRTMEJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2)C(=O)CBr)C=CC4=C(C=CC1=C43)C(=O)CBr

Origin of Product

United States

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